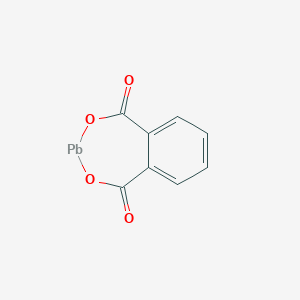
2,4,3lambda2-Benzodioxaplumbepine-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,3lambda2-Benzodioxaplumbepine-1,5-dione, also known as DBDPE, is a flame retardant chemical used in various industrial and consumer products. It is a member of the organohalogen compound family and has been the subject of numerous scientific studies due to its potential impact on human health and the environment.
Mécanisme D'action
The mechanism of action of 2,4,3lambda2-Benzodioxaplumbepine-1,5-dione as a flame retardant involves the release of bromine radicals when exposed to heat or fire. These radicals react with the free radicals produced during combustion, disrupting the chain reaction that leads to the spread of fire.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,4,3lambda2-Benzodioxaplumbepine-1,5-dione can accumulate in the environment and in living organisms, including humans. Exposure to 2,4,3lambda2-Benzodioxaplumbepine-1,5-dione has been associated with various health effects, including developmental and reproductive toxicity, neurotoxicity, and endocrine disruption.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,3lambda2-Benzodioxaplumbepine-1,5-dione is a useful tool for studying the effects of flame retardants on materials and the environment. Its high thermal stability and low solubility make it a suitable compound for use in laboratory experiments. However, its potential health and environmental risks must be taken into consideration when using it in research.
Orientations Futures
There are several areas of research that could benefit from further study of 2,4,3lambda2-Benzodioxaplumbepine-1,5-dione. These include:
1. The development of safer and more effective flame retardants that do not pose health or environmental risks.
2. The investigation of the long-term effects of 2,4,3lambda2-Benzodioxaplumbepine-1,5-dione exposure on human health and the environment.
3. The identification of alternative methods for reducing the flammability of materials without the use of halogenated flame retardants.
4. The evaluation of the effectiveness of current regulations and policies in reducing the use and exposure to 2,4,3lambda2-Benzodioxaplumbepine-1,5-dione and other flame retardants.
In conclusion, 2,4,3lambda2-Benzodioxaplumbepine-1,5-dione is a flame retardant chemical that has been widely used in various industrial and consumer products. While it has been effective in reducing the flammability of materials, its potential health and environmental risks have raised concerns. Further research is needed to develop safer and more effective flame retardants and to evaluate the long-term effects of 2,4,3lambda2-Benzodioxaplumbepine-1,5-dione exposure.
Méthodes De Synthèse
2,4,3lambda2-Benzodioxaplumbepine-1,5-dione is synthesized by the reaction of 2,4-dibromophenol and lead acetate in the presence of acetic acid. The reaction produces a yellow crystalline powder that is insoluble in water but soluble in organic solvents.
Applications De Recherche Scientifique
2,4,3lambda2-Benzodioxaplumbepine-1,5-dione has been extensively studied for its use as a flame retardant in various materials, including plastics, textiles, and electronics. It has been shown to be effective in reducing the flammability of these materials and has been widely used in the manufacturing of products such as electrical equipment, furniture, and building materials.
Propriétés
IUPAC Name |
2,4,3λ2-benzodioxaplumbepine-1,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.Pb/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOMWQQKPKLUBO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)O[Pb]OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O4Pb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,3lambda2-Benzodioxaplumbepine-1,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

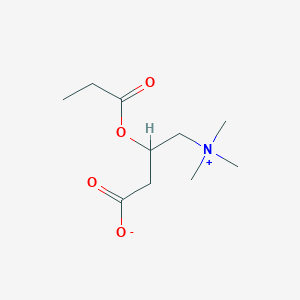
![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)
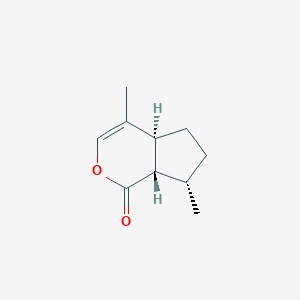
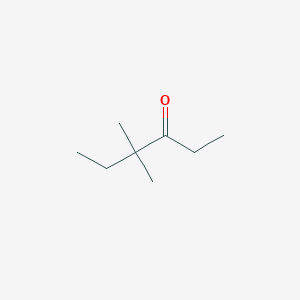
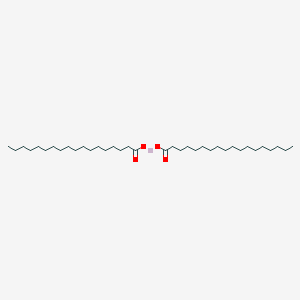
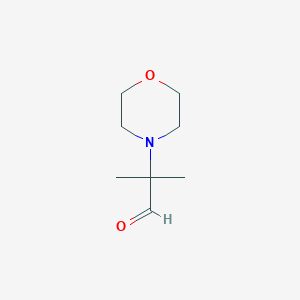
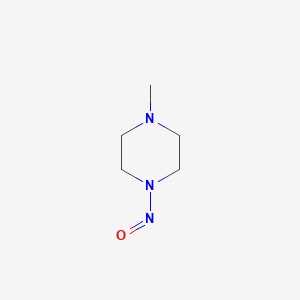
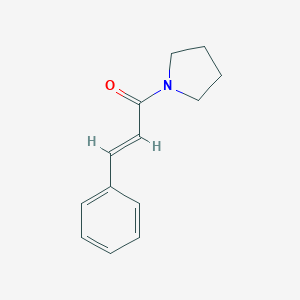

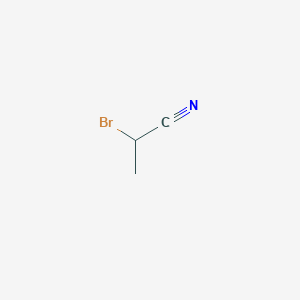
![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)
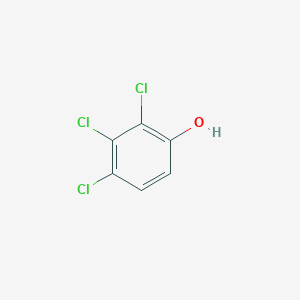
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)
